1,1,2-Tribromo-1,2-difluoroethane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,1,2-tribromo-1,2-difluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr3F2/c3-1(6)2(4,5)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOPEGKLXDOKLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Br)Br)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr3F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420172 | |
| Record name | 1,1,2-Tribromo-1,2-difluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353-97-9 | |
| Record name | 1,1,2-Tribromo-1,2-difluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context of Polyhalogenated Ethanes in Organic Chemistry
The journey into polyhalogenated ethanes is a significant chapter in the history of organic chemistry. The initial synthesis of halocarbons dates back to the early 19th century. wikipedia.org The field saw a dramatic expansion with the discovery of their utility as solvents and anesthetics. The development of plastics and synthetic elastomers further fueled the large-scale production of halogenated compounds. wikipedia.org
Polyhalogenated compounds, which feature multiple halogen substitutions, became particularly prominent. pw.live A significant portion of these are derived from simple hydrocarbons like methane (B114726) and ethane (B1197151). The chlorofluorocarbon (CFC) and hydrochlorofluorocarbon (HCFC) derivatives of methane and ethane, for instance, were widely adopted as refrigerants, propellants, and fire-extinguishing agents due to their volatility and low reactivity. eos.orgwikipedia.org A prime example is dichlorodifluoromethane (B179400) (R-12), commonly known by the trade name Freon. wikipedia.org
The widespread use of these compounds led to significant environmental concerns in the latter half of the 20th century. In 1974, research highlighted the role of CFCs in the depletion of the stratospheric ozone layer. wikipedia.orgeos.org This discovery prompted international regulations, such as the Montreal Protocol, to phase out the production of many polyhalogenated alkanes. eos.orgwikipedia.org Consequently, research shifted towards developing safer alternatives, including hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs), which have a lower impact on the ozone layer. wikipedia.org This historical trajectory from discovery and widespread application to environmental regulation and the search for sustainable alternatives provides the backdrop for the study of all polyhalogenated ethanes, including 1,1,2-Tribromo-1,2-difluoroethane.
Rationale for Advanced Investigation of 1,1,2 Tribromo 1,2 Difluoroethane
The motivation for the scientific investigation of 1,1,2-Tribromo-1,2-difluoroethane stems from several key areas within chemistry. The unique interplay of bromine and fluorine atoms on the ethane (B1197151) framework suggests a range of chemical behaviors and potential applications that merit detailed study.
A primary driver for research into such compounds is their potential as intermediates in organic synthesis. The presence of multiple, different halogen atoms offers a versatile platform for a variety of chemical transformations. For instance, the carbon-bromine bonds can be selectively targeted for reactions such as substitution or elimination, leaving the more robust carbon-fluorine bonds intact. This differential reactivity is a powerful tool in constructing complex molecules. The study of dehalogenase enzymes, which can cleave carbon-halogen bonds, further points to the potential for biocatalytic applications of polyhalogenated compounds. nih.gov
Furthermore, the introduction of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can impart increased thermal stability and unique electronic characteristics. rsc.org Research into fluorinated materials, such as polymers and metal-organic frameworks (MOFs), has shown that fluorination can enhance properties like chemical resistance and selectivity in gas absorption. rsc.orglibretexts.org Investigating this compound provides insight into how this combination of halogens influences molecular conformation and intermolecular interactions, which is crucial for the design of new materials with tailored properties.
The compound also serves as a model for understanding the atmospheric chemistry of halogenated hydrocarbons. While much of the focus has been on chlorine- and fluorine-containing compounds, the presence of bromine introduces additional reaction pathways that can impact atmospheric processes.
Disciplinary Significance of 1,1,2 Tribromo 1,2 Difluoroethane Research
Diverse Synthetic Routes for this compound
Bromination Strategies for Halogenated Ethenes
A primary method for synthesizing this compound is through the bromination of halogenated ethenes. The direct addition of bromine across the double bond of a difluoroethylene isomer serves as a key pathway.
The reaction of 1,2-difluoroethylene (B154328) with bromine under irradiation leads to the formation of 1,2-difluoro-1,2-dihaloethanes. beilstein-journals.orgbeilstein-journals.org Specifically, the vapor phase bromination of 1,1-difluoroethane (B1215649) has been shown to produce 1,2,2-tribromo-1,1-difluoroethane (B3356626) as the principal product. acs.org This process can be influenced by reaction conditions such as temperature and the molar ratio of the reactants. For instance, at 450°C, using a bromine to ethylidene fluoride (B91410) mole ratio of 1.1 or less can yield good results. acs.org
Another approach involves the reaction of 1,1-difluoroethylene with bromine. google.com This reaction can be catalyzed to enhance selectivity and yield. Temperature control is crucial, with a general range of -20°C to 120°C being effective, and a more optimal range of 40°C to 70°C. google.com The pressure of the reaction also impacts the rate and selectivity, with pressures ranging from a vacuum to 1.5 MPa being utilized. google.com
It is also documented that difluorobromoethylene can react with liquid bromine to produce 1,2,2-tribromo-1,1-difluoroethane. acs.org
Halogen Exchange Reactions in Polyhalogenated Ethane (B1197151) Synthesis
Halogen exchange reactions provide another synthetic route to polyhalogenated ethanes like this compound. This method involves the substitution of one halogen atom for another in a haloalkane molecule. A well-known example of this type of reaction is the Finkelstein reaction, where alkyl chlorides or bromides are treated with sodium iodide in dry acetone (B3395972) to produce alkyl iodides. ncert.nic.in A similar principle can be applied to introduce fluorine into a molecule. The synthesis of alkyl fluorides can be achieved by heating an alkyl chloride or bromide with metallic fluorides such as AgF, Hg2F2, CoF2, or SbF3. ncert.nic.in
In the context of preparing fluorinated ethanes, a mixture of 1,2-dichloroethane (B1671644) and 1,1,2-trichloroethane (B165190) can be heated with hydrogen fluoride in the presence of a fluorination catalyst to produce 1,2-difluoroethane and 1,1,2-trifluoroethane. google.com This demonstrates the principle of exchanging chlorine atoms for fluorine atoms.
Furthermore, lithium-halogen exchange reactions are powerful tools in organometallic chemistry for creating carbon-lithium bonds from organic halides. harvard.edu This type of exchange is extremely fast and can be used to generate organolithium reagents from a variety of halogenated compounds, including those that are aliphatic. harvard.edu While not a direct route to this compound, this methodology is fundamental in the synthesis of complex halogenated molecules.
Catalytic Approaches in Tribromodifluoroethane Formation
Catalysts play a significant role in enhancing the efficiency and selectivity of synthetic routes to this compound and related compounds. For instance, in the dehydrohalogenation of 1,1-difluoro-1-chloroethane, which is a related process, SrF2 has been identified as an effective catalyst. mdpi.com The use of catalysts can significantly lower reaction temperatures, for example, from 650–700 °C to 350 °C in the pyrolysis of 1,1-difluoro-1-chloroethane. mdpi.com
In the synthesis of 1-bromo-2,2-difluoroethylene, a precursor to the target compound, a catalytic addition reaction of 1,1-difluoroethylene is employed to prepare 1,2-dibromo-1,1-difluoroethane (B1630539) with high selectivity. google.com Catalysts are also crucial in fluorination reactions. For example, a fixed-bed chrome-based catalyst is used for the vapor-phase catalytic fluorination of a mixture of 1,1,2-trichloroethane or cis- and trans-1,2-dichloroethene to produce 1,1-difluoro-2-chloroethane. google.com
The addition of chlorine to 1,1-difluoroethylene to produce 1,1,2-trichloro-2,2-difluoroethane can be initiated by free radical initiators, with electromagnetic radiation being a preferred method. epo.org
Mechanistic Elucidation of this compound Reactions
Reaction Pathway Analysis and Intermediate Identification
The synthesis of multi-halogenated alkenes from precursors like 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) involves key intermediates. In the presence of a base like potassium hydroxide (B78521), halothane (B1672932) can be deprotonated to form a carbanion intermediate. beilstein-journals.org This intermediate is electrophilic and can react with nucleophiles. beilstein-journals.org A highly reactive difluoroethylene intermediate can also be generated from the reaction between halothane and KOH. nih.gov
In nucleophilic substitution reactions of haloalkanes, a nucleophile attacks the carbon atom bonded to the halogen, which has a partial positive charge. ncert.nic.in The halogen atom then departs as a halide ion, known as the leaving group. ncert.nic.in
Regioselectivity and Stereoselectivity in Synthetic Processes
Regioselectivity and stereoselectivity are important considerations in the synthesis of specific isomers of halogenated ethanes. For example, in the reaction of 1,2-difluoroethylene with fluorinated ketones, the photochemical [2+2] cycloaddition leads to a mixture of stereoisomers. beilstein-journals.orgbeilstein-journals.org However, when the E-isomer of 1,2-difluoroethylene is used, about 70% of the product retains the starting configuration, indicating a degree of stereoselectivity. beilstein-journals.orgbeilstein-journals.org The (E)-isomer of 1,2-difluoroethylene also shows higher reactivity than the (Z)-isomer in this reaction. beilstein-journals.orgbeilstein-journals.org
Lithium-halogen exchange reactions involving vinyl halides are known to be stereospecific, proceeding with retention of the original configuration. harvard.edu This allows for the synthesis of specific stereoisomers of organolithium reagents and, subsequently, their derivatives.
The selective production of 1,1,2-trichloro-2,2-difluoroethane can be achieved by controlling the reaction medium. epo.org For example, conducting the chlorination of 1,1-difluoroethylene in a liquid medium containing a molar excess of CF2ClCH2Cl relative to CF2ClCHCl2 can lead to selectivities greater than 63 mole percent for the desired product. epo.org
Interactive Data Table: Synthetic Routes and Conditions
| Product | Reactants | Catalyst/Initiator | Conditions | Yield | Reference |
| 1,2,2-Tribromo-1,1-difluoroethane | 1,1-Difluoroethane, Bromine | - | Vapor phase, 450°C, Bromine:Ethylidene fluoride mole ratio ≤ 1.1 | Good | acs.org |
| 1,2-Difluoro-1,2-dihaloethanes | 1,2-Difluoroethylene, Bromine | Irradiation | - | Moderate to high | beilstein-journals.orgbeilstein-journals.org |
| 1,2-Dibromo-1,1-difluoroethane | 1,1-Difluoroethylene, Bromine | - | -20°C to 120°C (optimal 40°C to 70°C), Vacuum to 1.5 MPa | High selectivity | google.com |
| 1,1,2-Trichloro-2,2-difluoroethane | 1,1-Difluoroethylene, Chlorine | Free radical initiator (e.g., UV light) | Liquid reaction medium | >63% selectivity | epo.org |
Derivatization and Functionalization of this compound
The derivatization and functionalization of this compound would primarily involve the manipulation of its carbon-bromine bonds, given their lower bond dissociation energy compared to carbon-fluorine and carbon-hydrogen bonds.
Controlled Dehalogenation and Dehydrohalogenation Reactions
Controlled dehalogenation and dehydrohalogenation reactions represent key pathways for introducing unsaturation into the molecule, leading to the formation of valuable bromo- and fluoro-substituted alkenes.
Dehalogenation: The removal of two halogen atoms from adjacent carbons, known as vicinal dehalogenation, is a common method for synthesizing alkenes. vaia.comyoutube.comyoutube.com For this compound, this would typically involve the removal of two bromine atoms. This reaction is often accomplished using a reducing agent, with zinc dust being a classic example. libretexts.org The generalized reaction involves heating the vicinal dihalide with zinc in a solvent like methanol. libretexts.org
While specific experimental data for this compound is scarce, the expected product of debromination would be a bromodifluoroethylene isomer. The reaction would proceed via an intermediate where zinc inserts into a carbon-bromine bond, followed by the elimination of a second bromide to form the double bond.
Dehydrohalogenation: This reaction involves the elimination of a hydrogen halide (HBr in this case) to form an alkene. It is typically carried out using a strong base, such as potassium hydroxide (KOH) in an alcoholic solution. libretexts.org The reactivity of haloalkanes in dehydrohalogenation generally follows the order: tertiary > secondary > primary. libretexts.org In the case of this compound, the presence of multiple bromine atoms on adjacent carbons could lead to a mixture of products depending on which hydrogen and bromine atoms are eliminated.
The general mechanism involves the abstraction of a proton by the base, followed by the departure of a bromide ion from the adjacent carbon, leading to the formation of a double bond. The regioselectivity of this reaction (i.e., which alkene isomer is formed) can be influenced by the steric hindrance of the base and the substrate.
Table 1: Potential Dehalogenation and Dehydrohalogenation Products of this compound
| Starting Material | Reagent/Conditions | Potential Product(s) | Reaction Type |
| This compound | Zn, Methanol, Heat | Bromodifluoroethylene isomers | Dehalogenation (Debromination) |
| This compound | KOH, Ethanol, Heat | Dibromodifluoroethylene isomers | Dehydrohalogenation |
Transformations Leading to Novel Organobromine and Organofluorine Compounds
The carbon-bromine bonds in this compound serve as functional handles for the synthesis of new organobromine and organofluorine compounds. These transformations could involve nucleophilic substitution or organometallic intermediates.
The development of modern synthetic methods in organofluorine chemistry often focuses on the late-stage introduction of fluorine or fluorinated moieties. cas.cnresearchgate.netdiva-portal.orgelsevierpure.com While direct functionalization of this compound is not widely reported, its derivatives obtained from dehalogenation or dehydrohalogenation could serve as precursors for a variety of organofluorine compounds.
For instance, the resulting bromo- and fluoro-substituted alkenes could undergo further reactions such as:
Nucleophilic Substitution: The bromine atoms on the double bond could potentially be substituted by other nucleophiles, although this is generally more challenging on sp²-hybridized carbons.
Addition Reactions: The double bond can undergo addition reactions with various reagents to introduce new functional groups.
Cross-Coupling Reactions: The carbon-bromine bond could participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck reactions) to form carbon-carbon or carbon-heteroatom bonds, leading to a diverse range of more complex fluorinated molecules.
High-Resolution Spectroscopic Techniques for Molecular Structure
The definitive structure of this compound, which has the chemical arrangement CBr₂F-CHBrF, can be determined through a combination of high-resolution spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic connectivity, electronic environment, and vibrational characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy of C, F, and Br Nuclei
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, analysis of ¹³C, ¹⁹F, ¹H, and potentially ⁷⁹/⁸¹Br nuclei would provide a complete picture of its covalent framework.
¹³C NMR Spectroscopy: The two carbon atoms in the molecule, C1 (CBr₂F) and C2 (CHBrF), are in distinct chemical environments and are expected to produce two separate signals in the ¹³C NMR spectrum. The carbon atom C2, bonded to a hydrogen atom, is expected to appear at a higher field (lower ppm) compared to the C1 carbon, which is bonded to two highly electronegative bromine atoms and a fluorine atom. The electronegativity of the attached halogens deshields the carbon nuclei, shifting their resonance to a lower field (higher ppm). libretexts.org Both carbon signals would exhibit splitting due to coupling with the fluorine atoms (¹J-CF and ²J-CF).
¹⁹F NMR Spectroscopy: With fluorine's 100% natural abundance and high sensitivity, ¹⁹F NMR is exceptionally informative for fluorinated compounds. The molecule contains two chemically non-equivalent fluorine atoms, one on C1 and one on C2. This will result in two distinct signals. These signals would be split into doublets due to mutual coupling (²J-FF). Furthermore, the fluorine on C2 would be split by the geminal proton (²J-HF), and both fluorine signals would show additional, smaller couplings to the carbon atoms.
¹H NMR Spectroscopy: The molecule possesses a single proton attached to C2, which is a chiral center. This proton's signal is expected to be a complex multiplet, specifically a doublet of doublets, due to coupling with the geminal fluorine on C2 (²J-HF) and the vicinal fluorine on C1 (³J-HF). The magnitude of these coupling constants provides valuable information about the molecule's conformational preferences.
Bromine (⁷⁹Br and ⁸¹Br) NMR Spectroscopy: While both bromine isotopes are NMR-active, they are quadrupolar nuclei. This property leads to very rapid nuclear relaxation and, consequently, extremely broad resonance signals. organicchemistrydata.org Due to this significant line broadening, bromine NMR is generally not a practical tool for detailed structural elucidation of organic molecules like this one.
A summary of predicted NMR spectroscopic features is presented below.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Interactions |
| ¹³C (C1) | Higher ppm (deshielded) | Doublet of doublets | ¹J-CF, ²J-CF |
| ¹³C (C2) | Lower ppm (shielded) | Doublet of doublets | ¹J-CF, ²J-CF |
| ¹⁹F (on C1) | Distinct Signal | Doublet of doublets | ²J-FF, ²J-CF |
| ¹⁹F (on C2) | Distinct Signal | Doublet of doublets | ²J-FF, ²J-HF |
| ¹H (on C2) | Single Signal | Doublet of doublets | ²J-HF, ³J-FF |
Infrared and Raman Vibrational Spectroscopy for Bond Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the various bond stretching and bending motions within a molecule. For this compound, the spectra would be complex but highly characteristic. Key vibrational modes would include:
C-H Stretching: A signal corresponding to the C-H bond on C2, typically found in the 2900-3000 cm⁻¹ region.
C-F Stretching: Strong absorptions in the IR spectrum, typically in the 1000-1400 cm⁻¹ range, are characteristic of carbon-fluorine bonds. The two different C-F bonds may lead to multiple distinct peaks.
C-Br Stretching: These vibrations occur at lower frequencies, generally in the 500-700 cm⁻¹ region. Given the three C-Br bonds, a series of absorptions would be expected.
C-C Stretching: The stretching of the central carbon-carbon bond would also be present, though it may be weak and coupled with other vibrations.
Raman spectroscopy would complement the IR data, as vibrations that are weak or inactive in the IR spectrum (such as a more symmetric C-C stretch) may be strong in the Raman spectrum. Analysis of IR and Raman data for the isomeric compound 1,2,2-Tribromo-1,1-difluoroethane shows characteristic absorptions that can be used for comparison. nih.gov
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Primary Detection Method |
| C-H Stretch | 2900 - 3000 | IR, Raman |
| C-F Stretch | 1000 - 1400 | Strong in IR |
| C-Br Stretch | 500 - 700 | IR, Raman |
| C-C Stretch | 800 - 1200 | IR, Raman |
Mass Spectrometry for Isotopic and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural clues from its fragmentation patterns. nih.govnih.gov
Molecular Ion and Isotopic Pattern: The molecular formula C₂HBr₃F₂ corresponds to a monoisotopic mass of approximately 299.75964 Da. nih.gov A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern caused by the three bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a cluster of molecular ion peaks (M, M+2, M+4, M+6) with a characteristic intensity ratio of approximately 1:3:3:1, which is a definitive signature for a molecule containing three bromine atoms.
Fragmentation Analysis: Upon ionization, the molecule would fragment in predictable ways. Common fragmentation pathways for haloalkanes include the loss of a halogen atom or a hydrogen halide. Expected major fragments would include:
[M-Br]⁺: Loss of a bromine atom, which would itself be a cluster of peaks corresponding to the remaining two bromine atoms (ratio ~1:2:1).
[CBr₂F]⁺ and [CHBrF]⁺: Cleavage of the central C-C bond, resulting in fragments corresponding to each carbon moiety. These fragments would also exhibit characteristic isotopic patterns based on the number of bromine atoms they contain.
Loss of smaller fragments like F, HF, or H.
The analysis of these fragments and their isotopic distributions allows for the unambiguous confirmation of the compound's elemental composition and aspects of its connectivity. nist.gov
| Ion Fragment | Description | Expected Isotopic Pattern |
| [C₂HBr₃F₂]⁺ | Molecular Ion | 1:3:3:1 (M, M+2, M+4, M+6) |
| [C₂HBr₂F₂]⁺ | Loss of a Bromine atom | 1:2:1 (M, M+2, M+4) |
| [CBr₂F]⁺ | C-C bond cleavage | 1:2:1 (M, M+2, M+4) |
| [CHBrF]⁺ | C-C bond cleavage | 1:1 (M, M+2) |
Conformational Studies and Isomerism of this compound
Beyond its constitution, the three-dimensional arrangement of atoms in this compound is defined by its stereochemistry and the rotational conformations around the C-C single bond.
Experimental Determination of Rotational Isomers
Like other ethanes, this compound exists as a mixture of rapidly interconverting rotational isomers (conformers). Rotation around the C1-C2 bond leads to various staggered and eclipsed arrangements. The most stable conformers are the staggered ones, which minimize steric repulsion. These can be visualized using Newman projections.
There are three staggered conformers: one where the C2-H bond is anti to a C1-Br bond, and two gauche conformers. The relative stability of these conformers is determined by a balance of factors:
Steric Hindrance: Repulsion between the bulky bromine atoms will destabilize conformers where these groups are close to each other.
Dipole-Dipole Interactions: The polar C-F and C-Br bonds create molecular dipoles. The interactions between these bond dipoles will influence the conformational energies.
Hyperconjugation: Electronic stabilization can occur from the interaction of filled bonding orbitals with empty anti-bonding orbitals, which is conformation-dependent.
The exact energy differences and populations of these conformers could be determined experimentally using variable-temperature NMR spectroscopy or inferred from theoretical calculations.
Stereochemical Aspects of Molecular Geometry
A critical structural feature of this compound is the presence of a stereocenter. The C2 atom is bonded to four different groups: a hydrogen atom, a bromine atom, a fluorine atom, and the CBr₂F group.
This chirality means that the molecule is not superimposable on its mirror image and exists as a pair of enantiomers:
(R)-1,1,2-Tribromo-1,2-difluoroethane
(S)-1,1,2-Tribromo-1,2-difluoroethane
A standard synthesis would produce a racemic mixture (an equal mixture of both enantiomers). The presence of this stereocenter has direct consequences for its spectroscopic characterization, most notably rendering the two bromine atoms on C1 diastereotopic, meaning they are chemically non-equivalent and would, in principle, be distinguishable in a high-resolution NMR spectrum. The existence of stereoisomers is a fundamental aspect of this molecule's geometry. chegg.com
Advanced Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of this compound, particularly at trace levels in environmental matrices, necessitate the use of sophisticated analytical techniques. These methods are crucial for understanding its environmental fate, transport, and potential impact. The primary challenges in its analysis lie in achieving high sensitivity, selectivity, and resolving it from other co-eluting halogenated compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. libretexts.org This method combines the superior separation capabilities of gas chromatography with the definitive identification and quantification power of mass spectrometry.
Sample Preparation and Introduction:
Prior to GC-MS analysis, sample preparation is a critical step to extract and concentrate the analyte from various matrices such as water, soil, or air. For water samples, liquid-liquid extraction with a non-polar solvent like hexane (B92381) is a common approach. epa.gov For air and other gaseous samples, on-line enrichment in an adsorption trap followed by thermal desorption can be employed to achieve the necessary concentration for trace analysis. tue.nl The use of a splitless injector is often favored for environmental samples to maximize the transfer of the analyte onto the GC column, thereby enhancing sensitivity. nih.gov
Gas Chromatographic Separation:
The choice of the gas chromatographic column is vital for resolving this compound from its isomers and other halogenated hydrocarbons that may be present in a sample. A non-polar or medium-polarity capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5ms), is often suitable for this purpose. The temperature program of the GC oven is optimized to ensure good peak shape and separation. A typical program might start at a low initial temperature to trap volatile compounds, followed by a gradual ramp to a higher temperature to elute the analytes.
Mass Spectrometric Detection and Fragmentation:
Following separation by the GC, the molecules enter the mass spectrometer. Electron ionization (EI) is a commonly used ionization technique where high-energy electrons bombard the analyte molecules, causing them to lose an electron and form a positively charged molecular ion (M+•). libretexts.org This molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum is a fingerprint of the compound, allowing for its identification.
For quantitative analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode. In this mode, only a few characteristic ions for this compound are monitored, which significantly increases the sensitivity and reduces the interference from the sample matrix. nih.gov
Table 1: Illustrative GC-MS Parameters for the Analysis of this compound
| Parameter | Value/Description |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl/95% dimethylpolysiloxane |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (for quantification) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
This table presents a hypothetical set of parameters and would require optimization for specific instrumentation and sample matrices.
Development of Selective Detection Methods for Environmental Trace Analysis
The detection of this compound at ultra-trace levels in complex environmental samples often requires more selective detection methods than standard GC-MS to overcome matrix interferences and achieve the necessary low detection limits.
Electron Capture Detector (GC-ECD):
The electron capture detector (ECD) is a highly sensitive detector for electrophilic compounds, particularly halogenated hydrocarbons. dtic.milcdc.gov The ECD contains a radioactive source (usually 63Ni) that emits beta particles, which ionize the carrier gas (typically nitrogen) and create a steady current. When an electronegative compound like this compound passes through the detector, it captures some of the electrons, causing a decrease in the current, which is registered as a peak. While extremely sensitive to halogenated compounds, the ECD is not as selective as a mass spectrometer and can be prone to interferences from other electron-capturing compounds in the sample. dtic.mil Therefore, a thorough cleanup of the sample extract is often necessary before GC-ECD analysis.
Tandem Mass Spectrometry (GC-MS/MS):
For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) is an increasingly powerful tool. nih.gov In this technique, a specific precursor ion from the initial mass spectrum of this compound is selected and then fragmented further in a collision cell. The resulting product ions are then detected by a second mass analyzer. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and chemical interference, allowing for highly selective and sensitive quantification, even in complex matrices. nih.gov The selection of specific precursor-to-product ion transitions provides a higher degree of confidence in the identification and quantification of the target analyte. For example, a potential transition for this compound could involve the selection of the molecular ion or a major fragment ion as the precursor, followed by monitoring a specific product ion resulting from its collision-induced dissociation.
High-Resolution Mass Spectrometry (GC-HRMS):
High-resolution mass spectrometry (GC-HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of ions with very high accuracy. thermofisher.com This allows for the determination of the elemental composition of an ion, providing a high degree of certainty in the identification of this compound. By measuring the exact mass of the molecular ion, it is possible to distinguish it from other co-eluting compounds that may have the same nominal mass but a different elemental formula. This technique is particularly valuable for the unambiguous identification of trace-level contaminants in environmental samples.
The development and application of these advanced analytical methodologies are essential for the accurate monitoring of this compound in the environment. The choice of method will depend on the specific requirements of the analysis, including the required detection limits, the complexity of the sample matrix, and the desired level of confidence in the results.
Computational and Theoretical Investigations of 1,1,2 Tribromo 1,2 Difluoroethane
Quantum Chemical Characterization of Electronic and Molecular Structure
The fundamental characteristics of 1,1,2-tribromo-1,2-difluoroethane, such as its three-dimensional shape, the distribution of electrons, and its vibrational behavior, are governed by the principles of quantum mechanics. Computational methods are essential for solving the complex equations that describe these properties.
High-level ab initio (from first principles) calculations represent a class of quantum chemistry methods that solve the electronic Schrödinger equation without recourse to empirical data. These methods, such as Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster (CC) theory, provide highly accurate descriptions of ground state properties.
For this compound, these calculations would be employed to determine key electronic properties. A primary focus would be the molecule's conformational analysis. Due to rotation around the carbon-carbon single bond, the molecule can exist in different spatial arrangements (conformers), such as gauche and anti-forms. High-level calculations can precisely determine the relative energies of these conformers, identifying the most stable ground state geometry. For instance, studies on the related 1,2-difluoroethane (B1293797) have shown that the gauche conformer is preferred due to hyperconjugation effects, a phenomenon that would also be investigated in the more complex this compound. chemicalbook.compku.edu.cn
Other ground state properties that would be calculated include the dipole moment, which is crucial for understanding intermolecular interactions, and the polarizability, which describes how the electron cloud is distorted by an external electric field.
Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT calculates the electron density to determine the energy and other properties of a molecule.
For this compound, DFT calculations would be the workhorse for optimizing the molecular geometry. This process systematically adjusts the positions of the atoms to find the lowest energy arrangement, yielding precise values for bond lengths, bond angles, and dihedral angles. The expected geometric parameters for the most stable conformer would be determined, as illustrated in the table below.
Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative) Specific values would be determined by DFT calculations.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length | C1 | C2 | - | - | To be calculated (Å) |
| C1 | F | - | - | To be calculated (Å) | |
| C1 | Br | - | - | To be calculated (Å) | |
| C2 | Br | - | - | To be calculated (Å) | |
| C2 | H | - | - | To be calculated (Å) | |
| Bond Angle | F | C1 | C2 | - | To be calculated (°) |
| Br | C1 | C2 | - | To be calculated (°) | |
| Br | C2 | C1 | - | To be calculated (°) | |
| Dihedral Angle | F | C1 | C2 | Br | To be calculated (°) |
Furthermore, DFT is used to calculate vibrational frequencies. These frequencies correspond to the stretching, bending, and twisting motions of the bonds within the molecule. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign spectral bands to specific atomic motions. researchgate.net For this compound, characteristic frequencies for C-F, C-Br, C-C, and C-H stretching, as well as various bending modes, would be predicted.
The accuracy of any quantum chemical calculation is critically dependent on the chosen methodology (e.g., DFT functional, ab initio level of theory) and the "basis set." A basis set is a set of mathematical functions used to build the molecular orbitals.
For a molecule containing heavy atoms like bromine, the choice of basis set is particularly important. Basis sets like those in the Pople series (e.g., 6-311+G(d,p)) or the Dunning correlation-consistent series (e.g., aug-cc-pVTZ) would be evaluated. For bromine, effective core potentials (ECPs) might be used to replace the inner-shell electrons, simplifying the calculation while maintaining accuracy for valence electron properties. The optimization process involves performing calculations with different combinations of functionals and basis sets and comparing the results against known experimental data for related compounds to establish the most reliable and cost-effective computational protocol.
Thermochemical and Energetic Profiling of this compound
Theoretical methods are also invaluable for determining the thermochemical properties of a molecule, which are essential for understanding its stability and reactivity.
The standard enthalpy of formation (ΔHf°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. While this can be measured experimentally through calorimetry, computational methods provide a powerful predictive tool.
High-accuracy composite methods like the Gaussian-n (Gn) theories or Weizmann-n (Wn) theories are designed to calculate thermochemical data with high precision. These methods combine results from different levels of theory and basis sets to extrapolate to the exact solution of the Schrödinger equation. The enthalpy of formation for this compound would be calculated by determining the molecule's total atomization energy—the energy required to break all its bonds—and combining this with the known enthalpies of formation of the constituent atoms (C, H, F, Br). researchgate.net
Similarly, the energies of potential chemical reactions involving this compound can be predicted by calculating the difference in the total electronic energies of the reactants and products.
Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically (one electron goes to each fragment). The BDEs for the C-Br and C-F bonds in this compound are critical indicators of its thermal stability and potential reaction pathways. For instance, the weaker bond is more likely to break first during thermolysis.
BDEs are calculated as the energy difference between the parent molecule and the two resulting radical fragments. For example, the C-F BDE would be calculated as:
BDE(C-F) = [E(CHBr₂CFBr•) + E(F•)] - E(C₂HBr₃F₂)
Where E is the calculated total energy of each species. Given the presence of three C-Br bonds and two C-F bonds in different chemical environments, calculations would distinguish between them (e.g., the C-Br bond on the -CHFBr group versus the -CBr₂F group). While specific values for this molecule are not published, typical BDEs for similar environments provide an expected range. ucsb.eduustc.edu.cn
Table 2: Estimated Bond Dissociation Energies (BDE) for this compound (Illustrative) Values are typical ranges for similar chemical environments and would be specifically calculated for the target molecule.
| Bond | Chemical Environment | Typical BDE Range (kJ/mol) |
| C-F | -CHFBr | ~450 - 500 |
| -CBr₂F | ~450 - 500 | |
| C-Br | -CHFBr | ~280 - 320 |
| -CBr₂F | ~280 - 320 | |
| C-H | -CHFBr | ~410 - 430 |
| C-C | FBrC-CHFBr | ~350 - 380 |
Molecular Dynamics and Reaction Pathway Simulations
Computational chemistry serves as a powerful tool to investigate the dynamic behavior and reactivity of molecules at an atomic level. For complex halogenated hydrocarbons like this compound, molecular dynamics and reaction pathway simulations can provide critical insights into their conformational preferences and ultimate fate in the environment. These computational approaches allow for the exploration of molecular motions and chemical transformations that are often difficult or impossible to study through experimental means alone.
The rotation around the central carbon-carbon single bond in this compound gives rise to different spatial arrangements of its atoms, known as conformations. These conformations, primarily the gauche and anti forms, possess distinct energy levels. The study of the interchange between these conformations, or conformational dynamics, and the energy required to move from one to another—the interconversion barrier—is fundamental to understanding the molecule's structure and properties.
Computational studies on similar dihaloethanes, such as 1,2-dichloroethane (B1671644) and 1,2-dibromoethane, have been extensively used to understand the principles of conformational isomerism. nih.govacs.orgresearchgate.net These studies typically show that the anti conformation, where the two halogen substituents are positioned opposite to each other, and the gauche conformation, where they are adjacent, are the most stable forms. The energy difference between these isomers can be predicted using quantum chemistry calculations and confirmed by experimental techniques like Raman and IR spectroscopy. nih.gov
For this compound, the presence of three bromine atoms and two fluorine atoms attached to the ethane (B1197151) backbone introduces a higher degree of complexity due to a combination of steric and electrostatic interactions. Detailed computational analysis, which would involve methods like density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), would be necessary to accurately determine the potential energy surface for the rotation around the C-C bond. Such an analysis would reveal the relative energies of the different staggered and eclipsed conformations and the energy barriers separating them.
Unfortunately, a specific search of the scientific literature did not yield computational studies that have determined the conformational dynamics and interconversion barriers for this compound. Therefore, no specific data on the energy differences between its conformers or the rotational energy barriers can be provided at this time. General principles suggest that the molecule would exhibit a complex potential energy surface with multiple local minima corresponding to different stable conformers. The determination of these would require dedicated computational investigation. researchgate.net
Table 1: Illustrative Conformational Energy Data for Related Dihaloethanes
While specific data for this compound is unavailable, the following table provides examples of conformational energy differences for simpler dihaloethanes to illustrate the concepts. It is important to note that these values are not directly transferable to the more complex title compound.
| Compound | Conformation | Energy Difference (kcal/mol) | Reference |
| 1,2-Dichloroethane | anti vs gauche | ~1.1-1.3 | nih.gov |
| 1,2-Dibromoethane | anti vs gauche | ~1.5-1.8 | nih.gov |
This table is for illustrative purposes only and does not represent data for this compound.
The atmospheric fate of halogenated hydrocarbons is a critical area of environmental science. Computational modeling plays a key role in predicting the degradation pathways of these compounds, which are often initiated by reactions with highly reactive atmospheric species.
For hydrohalocarbons, which contain at least one hydrogen atom, the primary atmospheric degradation process is typically initiated by reaction with the hydroxyl radical (•OH). This reaction involves the abstraction of a hydrogen atom, leading to the formation of a haloalkyl radical. This radical then undergoes a series of rapid reactions with molecular oxygen (O₂) and other atmospheric constituents.
In the case of this compound, the presence of a hydrogen atom makes it susceptible to attack by the •OH radical. A computational study of its atmospheric degradation would likely model the following initial step:
C₂HBr₃F₂ + •OH → C₂Br₃F₂• + H₂O
Following its formation, the C₂Br₃F₂• radical would be expected to react with atmospheric oxygen to form a peroxy radical (C₂Br₃F₂OO•). Subsequent reactions of this peroxy radical with nitric oxide (NO) or other species would lead to the formation of an alkoxy radical (C₂Br₃F₂O•). The fate of this alkoxy radical is crucial as it can undergo further decomposition or reaction, ultimately leading to the formation of smaller, more stable products.
Environmental Chemistry and Atmospheric Dynamics of 1,1,2 Tribromo 1,2 Difluoroethane
Atmospheric Degradation Pathways and Kinetics
Detailed research findings on the atmospheric degradation of 1,1,2-tribromo-1,2-difluoroethane are not available in the public domain. The primary atmospheric sink for most hydrohalocarbons containing carbon-hydrogen bonds is reaction with the hydroxyl radical (OH). rsc.orgcopernicus.orgiupac.org However, specific kinetic data for this reaction with this compound is not documented in the searched literature.
Reaction with Hydroxyl Radicals in the Troposphere
No published studies detailing the rate constants or the Arrhenius parameters for the reaction between this compound and hydroxyl radicals in the troposphere were found. Without this kinetic data, it is not possible to provide a quantitative assessment of this primary degradation pathway.
Photochemical Decomposition and Stratospheric Fate
Specific data on the photochemical decomposition of this compound, including its UV absorption cross-sections and quantum yields, are not available in the reviewed literature. Consequently, its fate in the stratosphere, the efficiency of its photolytic degradation, and its contribution to stratospheric bromine loading cannot be specifically determined. For related hydrochlorofluoroethanes, UV absorption cross-sections have been measured to determine their atmospheric lifetimes. osti.gov
Formation and Lifetime of Atmospheric Breakdown Products
There is no information available from the conducted searches regarding the specific chemical species formed from the atmospheric degradation of this compound. The identity, yields, and subsequent fate of its breakdown products have not been documented.
Global Atmospheric Transport and Distribution Modeling
Modeling studies and assessments focused on the global atmospheric transport and distribution of this compound were not found in the available literature.
Atmospheric Lifetime Estimations and Validation
No validated atmospheric lifetime estimations for this compound are present in the scientific literature reviewed. A report on potential replacements for Halon 1301 provided a wide-ranging Ozone Depletion Potential (ODP) estimate of 0.5-1.8 for the tribromodifluoroethane (C2HBr3F2) isomer group, but this is not a specific, validated atmospheric lifetime for the 1,1,2-isomer. epa.gov Calculating an atmospheric lifetime requires kinetic data for reactions with OH radicals and other oxidants, as well as photolysis rates, which are currently unavailable for this compound.
Long-Range Transport Potential Assessments
There are no specific assessments of the long-range transport potential (LRTP) for this compound. Such assessments require data on the compound's persistence (atmospheric lifetime) and physical-chemical properties, which are not available. Therefore, its potential to be transported to remote regions like the Arctic cannot be quantified.
Assessment of Atmospheric Reactivity and Environmental Impact Potential
The presence of bromine atoms in the this compound molecule is a key determinant of its potential environmental impact. Halogenated hydrocarbons, particularly those containing chlorine and bromine, are known to be potent ozone-depleting substances and can also contribute to the greenhouse effect.
Contribution to Ozone Depletion Processes
Hydrobromofluorocarbons (HBFCs) are recognized as a class of compounds that contribute to the depletion of the stratospheric ozone layer. europa.eu The mechanism of ozone depletion involves the photolytic cleavage of the carbon-halogen bond by ultraviolet (UV) radiation in the stratosphere. This process releases halogen atoms (in this case, bromine), which then catalytically destroy ozone molecules.
Bromine is significantly more efficient at destroying ozone than chlorine. For instance, bromotrifluoromethane (B1217167) (Halon-1301) has an Ozone Depletion Potential (ODP) of 10.0, while the baseline ODP for trichlorofluoromethane (B166822) (CFC-11) is 1.0. The ODP is a relative measure of the per-mass contribution of a chemical to ozone depletion compared to CFC-11. Given that this compound contains three bromine atoms, it is expected to have a substantial ODP. However, specific experimental or calculated ODP values for this compound are not documented in publicly available scientific databases.
The atmospheric lifetime of the compound, which is influenced by its reactivity with hydroxyl (OH) radicals in the troposphere and its photolysis rate in the stratosphere, is a crucial factor in determining its ODP. Compounds with longer atmospheric lifetimes have a greater chance of reaching the stratosphere and releasing their halogen atoms. Without data on the atmospheric lifetime of this compound, a precise ODP cannot be determined.
Radiative Efficiency and Global Warming Potentials
In addition to their role in ozone depletion, many halogenated hydrocarbons are potent greenhouse gases. Their ability to contribute to global warming is quantified by their Global Warming Potential (GWP), which is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2).
The GWP of a molecule is determined by its infrared absorption spectrum (radiative efficiency) and its atmospheric lifetime. While many hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs) have been assigned GWP values, specific data for this compound, including its radiative efficiency and GWP, are not available. For comparison, 1,2-Dichloro-1,1-difluoroethane (HCFC-132b) has a 100-year GWP of 332. wikipedia.org The presence of multiple heavy bromine atoms in this compound suggests it could have significant infrared absorption properties, but without experimental data, its contribution to global warming remains unquantified.
Advanced Applications and Research Utility of 1,1,2 Tribromo 1,2 Difluoroethane in Chemical Science
Reagent in Synthetic Organic Chemistry
1,1,2-Tribromo-1,2-difluoroethane is a halogenated hydrocarbon that, due to its structure, possesses the potential for a range of applications in synthetic organic chemistry. The presence of both bromine and fluorine atoms on adjacent carbons suggests a unique reactivity profile, making it a subject of interest for specialized transformations.
Stereoselective Halogenation and Dehalogenation Reagent
While specific research detailing the use of this compound as a stereoselective halogenating or dehalogenating agent is not extensively documented in readily available scientific literature, its structural features suggest potential in this area. The vicinal arrangement of three bromine atoms and two fluorine atoms on an ethane (B1197151) backbone creates a sterically hindered and electronically complex environment.
In principle, the selective removal of bromine or a combination of bromine and fluorine atoms could be achieved under specific reaction conditions, potentially leading to the formation of fluorinated alkenes. The stereochemical outcome of such eliminations would be influenced by the chosen reagents and reaction mechanism (e.g., anti- or syn-elimination). However, without specific published research, any discussion of its stereoselectivity remains theoretical.
Precursor for Specialized Fluorobrominated Intermediates
The most plausible application of this compound in synthetic organic chemistry is as a precursor for the synthesis of more complex fluorobrominated intermediates. Halogenated ethanes are known to undergo various reactions, such as dehydrohalogenation, to produce corresponding alkenes. In the case of this compound, selective elimination of HBr or Br2 could theoretically yield various fluorobromoethenes. These resulting unsaturated compounds are valuable building blocks in their own right, serving as precursors to a wider range of organofluorine compounds through addition reactions or as monomers in polymerization.
The general utility of fluorinated building blocks in medicinal, agricultural, and materials chemistry is well-established. sigmaaldrich.comalfa-chemistry.comfluorochem.co.uk The introduction of fluorine can significantly alter a molecule's physical, chemical, and biological properties. sigmaaldrich.com While direct evidence for the use of this compound is scarce, its role as a potential starting material for creating these valuable intermediates can be inferred from the broader context of organofluorine chemistry.
Role in Material Science and Polymer Chemistry
The incorporation of fluorine into polymers can lead to materials with exceptional properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.netmdpi.comcore.ac.uk
Monomer or Building Block for Fluorinated Polymers
There is no significant evidence in the reviewed literature to suggest that this compound is directly used as a monomer in the large-scale production of commercial fluoropolymers. The presence of multiple bromine atoms could lead to complex and potentially undesirable side reactions during polymerization.
However, it is conceivable that it could serve as a precursor to a polymerizable monomer. For instance, dehalogenation or dehydrohalogenation could yield a fluorinated alkene that could then be polymerized. The resulting polymer would possess a unique combination of fluorine and potentially remaining bromine atoms, which could be exploited for further post-polymerization modifications.
Use in the Synthesis of Specialty Organohalogen Materials
Given its high halogen content, this compound could be investigated as a component in the synthesis of specialty organohalogen materials. Such materials might find applications as flame retardants, hydraulic fluids, or in other areas where high density and non-flammability are desired. The combination of both fluorine and bromine could offer a unique balance of properties compared to materials containing only one type of halogen. Research in this area, however, is not widely published.
Research Chemical and Analytical Standard
The primary and most clearly documented application of this compound is as a research chemical and analytical standard. youtube.comchemicalregister.comchemicalbook.com Chemical suppliers list it in their catalogs for laboratory use, indicating its availability for research purposes. youtube.comchemicalregister.comchemicalbook.com
In analytical chemistry, particularly in environmental and materials analysis, it is crucial to have well-characterized reference standards for the identification and quantification of halogenated organic compounds. chromatographyonline.comantpedia.comepa.govysi.com this compound can serve as such a standard for chromatographic techniques like gas chromatography (GC), where its retention time and mass spectrum would be unique.
Below is a table summarizing the basic properties of this compound.
| Property | Value |
| CAS Number | 353-97-9 |
| Molecular Formula | C2HBr3F2 |
| Molecular Weight | 302.74 g/mol |
Reference Compound in Spectroscopic and Chromatographic Studies
The primary application of this compound in chemical science is its use as a reference compound, also known as an analytical standard. High-purity reference standards are critical for ensuring the accuracy, precision, and reliability of analytical measurements. The compound is commercially available as a high-quality reference material, which is essential for its use in regulated testing environments. d-nb.info
In spectroscopic and chromatographic analyses, reference compounds serve several key functions:
Identification: In chromatography, particularly gas chromatography (GC), compounds are separated based on their physical and chemical properties, resulting in a specific retention time under defined conditions. By injecting a known standard of this compound, analysts can compare the retention time of a peak in an unknown sample to definitively identify the presence of the compound. When coupled with mass spectrometry (MS), the resulting mass spectrum of the standard provides a unique fingerprint that can be used for unambiguous identification.
Quantification: Reference standards are essential for creating calibration curves. By preparing a series of solutions with known concentrations of this compound and analyzing them, a relationship between concentration and instrument response (e.g., peak area in a chromatogram) can be established. This calibration curve is then used to determine the exact concentration of the compound in a sample.
Method Validation: Analytical methods must be validated to ensure they are fit for their intended purpose. This compound can be used as a standard to assess critical method performance characteristics such as accuracy, precision, linearity, and the limit of detection (LOD) and limit of quantification (LOQ).
The selection of a compound as a reference standard depends on criteria such as its stability, availability in high purity, and relevance to the analysis being performed. theanalyticalscientist.com Given its status as a regulated substance, there is a clear need for a reliable standard to ensure analytical tests are accurate and comparable across different laboratories.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 353-97-9 |
| Molecular Formula | C₂HBr₃F₂ |
| Molecular Weight | 302.74 g/mol |
| Common Designation | HBFC-132b2 |
Data sourced from multiple chemical suppliers and regulatory documents. d-nb.infosamsung.comnxp.com
Application in Method Development for Halogenated Hydrocarbons
The utility of this compound extends to the development and validation of new analytical methods for the broader class of halogenated hydrocarbons. This is particularly important for monitoring regulated substances in industrial and environmental contexts.
This compound is classified as a hydrobromofluorocarbon (HBFC), a class of substances known for their ozone-depleting potential. pnnl.gov As such, its use is controlled under international agreements like the Montreal Protocol. diva-portal.org Consequently, numerous industries and regulatory bodies list this compound as a restricted or reportable substance in their manufacturing standards to prevent environmental pollution. d-nb.infosamsung.comburton.comburton.comscribd.comsamsung.comscribd.com
This regulatory status necessitates the development of robust analytical methods to detect and quantify its presence, often at trace levels, in a variety of products and materials. Gas chromatography coupled with mass spectrometry (GC-MS) is the most commonly recommended and utilized technique for this purpose due to its high sensitivity and specificity. nxp.comburton.comburton.comrenesas.com
In the development of a new GC-MS method for analyzing halogenated hydrocarbons, this compound serves as an essential tool:
Method Optimization: During development, analysts experiment with various GC column types, temperature programs, and MS settings to achieve the best separation and detection of target compounds. Using this compound as a test analyte helps in determining the optimal analytical conditions.
Internal Standard: In complex sample matrices, the analytical signal can be suppressed or enhanced, leading to inaccurate quantification. An internal standard (a compound with similar chemical properties to the analyte but not present in the sample) is often added at a known concentration to correct for these matrix effects and variations in sample preparation or injection volume. Due to its unique elemental composition and physical properties, this compound can be an ideal candidate for use as an internal standard in the analysis of other halogenated compounds.
Performance Verification: Before a new method is implemented for routine analysis, it must be rigorously tested. Spiking various sample types with a known amount of the this compound standard allows laboratories to verify the method's recovery, accuracy, and robustness for analyzing real-world samples. diva-portal.orgchromatographyonline.com
The development of analytical methods for ozone-depleting substances is a critical area of research, enabling effective monitoring and enforcement of environmental regulations. d-nb.infochromatographyonline.com The availability of high-purity reference standards like this compound is a cornerstone of this effort, ensuring that data on these controlled substances is reliable and of high quality. theanalyticalscientist.compnnl.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 353-97-9 |
| Protocatechuic aldehyde | 139-85-5 |
Future Perspectives and Emerging Research Directions for 1,1,2 Tribromo 1,2 Difluoroethane
Sustainable and Green Synthesis of Polyhalogenated Ethanes
The synthesis of polyhalogenated ethanes, including 1,1,2-Tribromo-1,2-difluoroethane, is traditionally associated with processes that can have a significant environmental impact. The future of its production lies in the development of green chemistry approaches that minimize waste, reduce energy consumption, and utilize less hazardous substances.
The development of such catalytic processes would offer several advantages over traditional methods, including milder reaction conditions and easier separation and purification of the final product. google.com This aligns with the principles of green chemistry by making the industrial production of such compounds more economically and environmentally viable.
Nature offers a plethora of enzymes that can perform complex chemical transformations with high specificity under mild conditions. While direct bio-synthesis of a compound like this compound is not yet documented, the field of bio-inspired synthesis is rapidly advancing. Researchers are exploring the use of enzymes and bio-mimicking catalysts to perform halogenation reactions. rsc.orgresearchgate.net
Future research could focus on engineering or discovering enzymes that can selectively introduce bromine and fluorine atoms onto an ethane (B1197151) backbone. This approach, while challenging, could lead to highly sustainable and efficient synthetic routes. The stereoselective synthesis of complex molecules using bio-inspired methods has been demonstrated for other compounds, showcasing the potential of this strategy. rsc.orgresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Chemical Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from the prediction of molecular properties to the automation of synthesis.
Machine learning models are increasingly being used to predict the reactivity and properties of chemical compounds, which can significantly accelerate the discovery and development of new materials. mit.edu For a compound like this compound, ML algorithms can be trained on existing data for related polyhalogenated compounds to predict its physical, chemical, and toxicological properties. This can guide experimental work and prioritize research efforts. mit.educmu.edusciencedaily.com
Predictive models can also be developed to understand the environmental fate of such compounds, which is a critical aspect of green chemistry. By analyzing its structure, these models can estimate its persistence, bioaccumulation potential, and toxicity, helping to design safer alternatives or to develop appropriate handling and disposal protocols. youtube.com
Table 1: Exemplary Data for Predictive Modeling of Polyhalogenated Ethanes
| Property | Predicted Value for this compound (Hypothetical) | Key Descriptors for Prediction |
| Boiling Point | 150-160 °C | Molecular Weight, Halogen Composition, Intermolecular Forces |
| Vapor Pressure | Low | Boiling Point, Enthalpy of Vaporization |
| Octanol-Water Partition Coefficient (logP) | High | Hydrophobicity of Halogen Atoms |
| Atmospheric Lifetime | Moderate | C-H and C-Halogen Bond Dissociation Energies |
This table is for illustrative purposes and contains hypothetical data.
The automation of chemical synthesis is another area where AI and ML are making a significant impact. Automated platforms can perform complex reaction sequences with high precision and reproducibility, freeing up researchers to focus on the design and analysis of experiments. youtube.com
For this compound, an automated synthesis workflow could be developed based on the catalytic methods described earlier. The system could optimize reaction conditions in real-time to maximize yield and purity, while also integrating online characterization techniques to monitor the progress of the reaction. This would not only accelerate the synthesis process but also generate high-quality data that can be used to further refine predictive models.
Interdisciplinary Investigations for Broader Scientific Impact
The unique combination of bromine and fluorine atoms in this compound suggests that it may have interesting properties that could be exploited in various interdisciplinary fields.
Future research could explore its potential as a building block in polymer chemistry . The presence of multiple halogen atoms could impart specific properties to polymers, such as flame retardancy, chemical resistance, and high refractive index. Its application as a monomer or an additive in the synthesis of specialty polymers could lead to the development of new materials with advanced functionalities.
In materials science , the high density and electron-rich nature of this compound could make it a candidate for use in the development of new dielectric materials or as a component in advanced electrolytes for energy storage devices. Its potential for self-assembly and interaction with other molecules could also be explored in the context of creating novel supramolecular structures. northwestern.edu
The continued investigation of this compound, guided by the principles of sustainable chemistry and powered by the tools of artificial intelligence, holds the promise of unlocking new scientific insights and technological applications across a range of disciplines.
Table of Mentioned Chemical Compounds
| Chemical Name |
| This compound |
| 1,2-difluoroethane (B1293797) |
| 1,1,2-trifluoroethane |
| 1,2-dichloroethane (B1671644) |
| 1,1,2-trichloroethane (B165190) |
| Hydrogen fluoride (B91410) |
| Chromium |
| Copper |
| Zinc |
| Magnesium |
| Cobalt |
| Indium |
| Bromine |
| Fluorine |
Exploration of Novel Chemical Biology Interactions
The presence of both bromine and fluorine atoms in this compound opens up possibilities for its use as a versatile tool in chemical biology. Future research could focus on its potential as a bioorthogonal reporter and as a fragment in drug discovery.
The field of bioorthogonal chemistry focuses on reactions that can occur in living systems without interfering with native biochemical processes. acs.orgwikipedia.org The carbon-bromine bonds in this compound could potentially serve as reactive handles for bioorthogonal ligation reactions. For instance, the development of specific enzymes or catalysts that can selectively activate a C-Br bond in the presence of biological nucleophiles could allow for the site-specific labeling of biomolecules. The fluorine atoms would provide a unique spectroscopic tag for detection and imaging.
Furthermore, the principles of fragment-based drug discovery, which utilize small, low-complexity molecules to identify binding sites on protein targets, could be applied to this compound. Halogen bonding is an increasingly recognized interaction in protein-ligand binding, and the bromine atoms of this compound could form significant interactions with protein residues. nih.govacs.org Its small size and simple structure make it an ideal candidate for screening against a variety of protein targets.
Table 1: Potential Chemical Biology Applications of this compound
| Application Area | Rationale | Potential Research Direction |
| Bioorthogonal Labeling | The C-Br bonds offer potential for selective chemical reactions within a biological environment. acs.orgresearchgate.net | Development of enzymatic or catalytic methods for the site-specific attachment of the tribromodifluoroethyl moiety to proteins or other biomolecules. |
| Fragment-Based Drug Discovery | The compound's small size and the presence of bromine atoms make it a candidate for forming halogen bonds with protein targets. nih.govacs.org | Screening of this compound against libraries of proteins to identify novel binding interactions. |
| Probing Enzyme Mechanisms | The reactivity of the C-Br bonds could be exploited to study the active sites of certain enzymes, particularly dehalogenases. mdpi.com | Use as a substrate or inhibitor to investigate the mechanism of action of enzymes involved in halogen metabolism. |
Advanced Spectroscopic Probes for Molecular Transformations
The combination of heavy bromine atoms and NMR-active fluorine atoms makes this compound a promising candidate for the development of advanced spectroscopic probes. Future research could explore its use in dual-mode imaging and as a photoactivatable probe.
The fluorine atoms in the molecule provide a handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful technique for in vivo imaging and for studying molecular interactions due to the low natural abundance of ¹⁹F, which results in background-free spectra. nih.govresearchgate.net The chemical shift of the fluorine nuclei is highly sensitive to the local environment, meaning that changes in the molecule's surroundings or conformation can be readily detected. rsc.orgcfplus.cz
The bromine atoms, on the other hand, can act as fluorescence quenchers or introduce heavy-atom effects that can be useful in various spectroscopic techniques. A probe incorporating this moiety could be designed to be "off" in its native state and "on" upon a specific molecular transformation that cleaves one or more of the C-Br bonds.
Moreover, the C-Br bonds are susceptible to photolytic cleavage. This property could be harnessed to create a photoactivatable probe. nih.govwikipedia.orgthermofisher.com Irradiation with light of a specific wavelength could release a reactive species or trigger a change in the molecule's spectroscopic properties, allowing for high spatiotemporal control in imaging experiments.
Table 2: Potential Spectroscopic Probe Applications of this compound
| Probe Type | Principle of Operation | Potential Application |
| ¹⁹F NMR Probe | The ¹⁹F nuclei provide a unique and sensitive signal for NMR spectroscopy and imaging. nih.govresearchgate.net | Monitoring in vivo processes, such as drug metabolism or enzyme activity, by tracking changes in the ¹⁹F NMR signal. |
| Dual-Mode Probe (Fluorescence/NMR) | Bromine atoms can quench fluorescence, which is restored upon their cleavage, while fluorine atoms provide a continuous NMR signal. | Correlated imaging of molecular events using two different spectroscopic techniques for enhanced accuracy and detail. |
| Photoactivatable Probe | Light-induced cleavage of a C-Br bond can trigger a change in fluorescence or release a caged compound. nih.govthermofisher.com | High-resolution imaging of cellular dynamics and controlled release of therapeutic agents or signaling molecules. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
